molecular formula C14H9Cl3O2 B2414916 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-12-8

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No. B2414916
CAS RN: 426228-12-8
M. Wt: 315.57
InChI Key: AELGVOWBYZGSGF-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H9Cl3O2 . It has an average mass of 315.579 Da and a monoisotopic mass of 313.966827 Da .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde” can be analyzed using its molecular formula, C14H9Cl3O2 . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cubane Cobalt and Nickel Clusters : Tetranuclear complexes involving 3,5-dichloro-2-hydroxy-benzaldehyde have been synthesized, showing significant ferromagnetic interactions and potential as single-molecule magnets (Zhang et al., 2013).

  • Catalysis in Oxidation Reactions : In the context of benzaldehyde synthesis, certain catalysts have shown enhanced oxidative properties, which might be applicable for derivatives of 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Sharma et al., 2012).

  • Selective Synthesis of Epoxy-Amides : The reaction of benzaldehyde derivatives with sulfur ylides for the stereoselective synthesis of glycidamide derivatives could be relevant for similar compounds like 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (Fernández et al., 1990).

Photocatalysis and Environmental Applications

  • Photocatalytic Conversion in Aqueous Medium : Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts can be extrapolated to the study of similar benzaldehyde derivatives (Lima et al., 2017).

  • Environmental Benign Catalysis : Research on the oxidation of benzyl alcohols to benzaldehydes under eco-friendly conditions using metal-organic frameworks may inform the handling and transformation of similar compounds (Paul et al., 2020).

Biochemical and Pharmacological Research

  • Anti-Cancer Activity : Benzyl benzoate derivatives, which are structurally related to 3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde, have shown significant anti-cancer activity, indicating potential research pathways for similar compounds (Lin et al., 2005).

properties

IUPAC Name

3,5-dichloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELGVOWBYZGSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

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